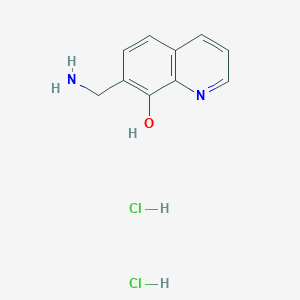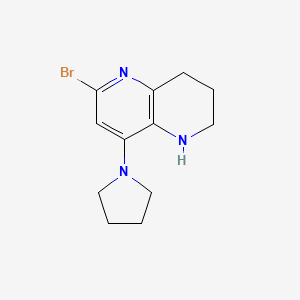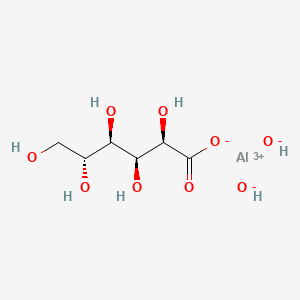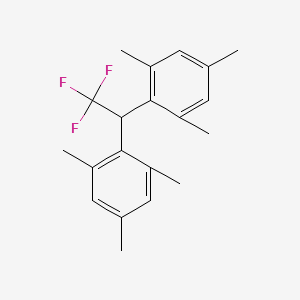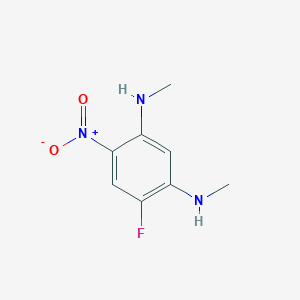
4-fluoro-1-N,3-N-dimethyl-6-nitrobenzene-1,3-diamine
Overview
Description
4-fluoro-1-N,3-N-dimethyl-6-nitrobenzene-1,3-diamine is an organic compound with the molecular formula C8H10FN3O2 It is a derivative of benzene, characterized by the presence of a fluorine atom, two methyl groups, and a nitro group attached to the benzene ring
Mechanism of Action
Target of Action
The compound contains a nitro group (−NO2) and a benzene ring, which are common in many organic compounds. These groups can interact with various biological targets, but without specific studies, it’s hard to identify the exact targets of this compound .
Mode of Action
The compound might undergo reactions typical for nitro compounds and benzene derivatives. For example, nitro compounds can participate in redox reactions, while benzene rings can undergo electrophilic aromatic substitution .
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical structure and properties. For example, the presence of a nitro group might affect the compound’s solubility and distribution in the body . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-1-N,3-N-dimethyl-6-nitrobenzene-1,3-diamine typically involves multiple steps:
Amination: The nitro group is then reduced to an amine group using reducing agents like iron powder and hydrochloric acid.
Methylation: The final step involves the methylation of the amine groups using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-1-N,3-N-dimethyl-6-nitrobenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include iron powder, tin chloride, and hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amine derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
4-fluoro-1-N,3-N-dimethyl-6-nitrobenzene-1,3-diamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other materials.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-1-N,3-N-dimethylbenzene-1,3-diamine: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
4-chloro-1-N,3-N-dimethyl-6-nitrobenzene-1,3-diamine: Chlorine atom instead of fluorine, leading to variations in chemical properties and reactivity.
4-fluoro-1-N,3-N-dimethyl-2-nitrobenzene-1,3-diamine: Nitro group positioned differently, affecting the compound’s overall reactivity and interactions.
Uniqueness
4-fluoro-1-N,3-N-dimethyl-6-nitrobenzene-1,3-diamine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both fluorine and nitro groups on the benzene ring makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
4-fluoro-1-N,3-N-dimethyl-6-nitrobenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3O2/c1-10-6-4-7(11-2)8(12(13)14)3-5(6)9/h3-4,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPGKQOVOPWMNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1[N+](=O)[O-])F)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1447721.png)
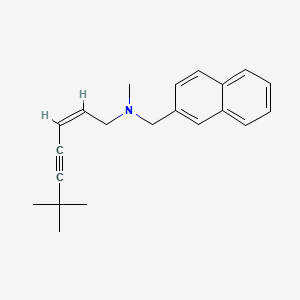
![3-[(4-Bromophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1447725.png)
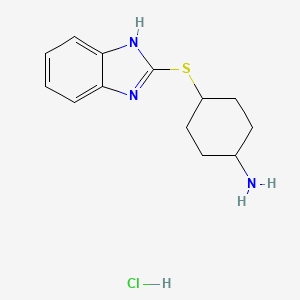
![2-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1447727.png)
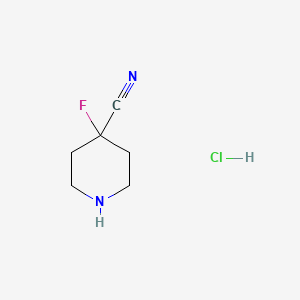
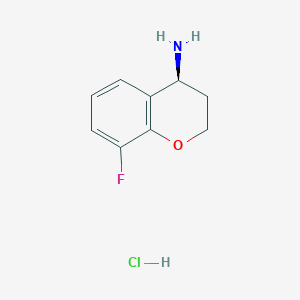
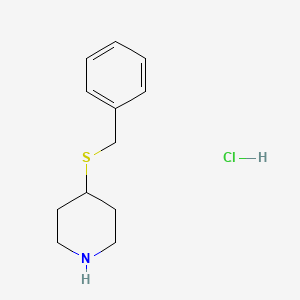
![[3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride](/img/structure/B1447734.png)
